CSF1R Enzymatic Potency: Edicotinib Exhibits 4-Fold Greater Potency than PLX3397 (Pexidartinib) in Standardized Kinase Assays
In a standardized in vitro kinase assay, Edicotinib demonstrates an IC₅₀ of 3.2 nM against CSF1R, compared to PLX3397 (pexidartinib) with an IC₅₀ of 13 nM [1]. This represents a 4.06-fold difference in potency. The comparison is derived from a single-source data compilation that normalized assay conditions across compounds, reducing inter-laboratory variability [1].
| Evidence Dimension | CSF1R enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 3.2 nM |
| Comparator Or Baseline | PLX3397 (pexidartinib): 13 nM |
| Quantified Difference | 4.06-fold greater potency (13 nM / 3.2 nM) |
| Conditions | In vitro kinase assay; normalized dataset from PMC9153255 |
Why This Matters
Higher potency at the primary target enables lower dosing requirements to achieve equivalent target engagement, potentially reducing off-target liabilities and compound consumption costs in research settings.
- [1] PMC9153255. Table 1: Comparative IC₅₀ values for CSF1R inhibitors. View Source
